1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione
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Overview
Description
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is an organic compound with the molecular formula C16H12O5 . It belongs to the class of anthraquinones, which are known for their diverse biological activities and applications in various fields .
Preparation Methods
Synthetic Routes and Reaction Conditions
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione can be synthesized through several methods:
Oxidation of Anthracene Derivatives: One common method involves the oxidation of anthracene derivatives using oxidizing agents like nitric acid or potassium permanganate.
Friedel-Crafts Acylation: Another method involves the Friedel-Crafts acylation of anthracene with phthalic anhydride in the presence of a Lewis acid catalyst such as aluminum chloride.
Industrial Production Methods
Industrial production methods for this compound typically involve large-scale oxidation processes using robust oxidizing agents and controlled reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: It can be further oxidized to form different quinone derivatives.
Reduction: Reduction reactions can convert it into hydroquinone derivatives.
Substitution: It can undergo substitution reactions, particularly electrophilic aromatic substitution, to introduce different functional groups.
Common Reagents and Conditions
Oxidizing Agents: Nitric acid, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Aluminum chloride for Friedel-Crafts reactions.
Major Products
Oxidation Products: Various quinone derivatives.
Reduction Products: Hydroquinone derivatives.
Substitution Products: Functionalized anthraquinones.
Scientific Research Applications
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex organic molecules.
Biology: Studied for its potential antibacterial and antifungal properties.
Medicine: Investigated for its cytotoxic activities against cancer cell lines.
Industry: Utilized in the production of dyes and pigments due to its vibrant color properties.
Mechanism of Action
The mechanism of action of 1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione involves its interaction with cellular components:
Molecular Targets: It targets cellular enzymes and proteins, disrupting their normal function.
Pathways Involved: It can induce oxidative stress in cells, leading to cell death in cancer cells.
Comparison with Similar Compounds
Similar Compounds
- 1,4,6-Trihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione .
- 1,6-Dihydroxy-7-(1-hydroxyethyl)-3-methoxyanthracene-9,10-dione .
Uniqueness
1,4-Dihydroxy-5-methoxy-2-methylanthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties compared to other anthraquinones .
Properties
CAS No. |
71786-00-0 |
---|---|
Molecular Formula |
C16H12O5 |
Molecular Weight |
284.26 g/mol |
IUPAC Name |
1,4-dihydroxy-5-methoxy-2-methylanthracene-9,10-dione |
InChI |
InChI=1S/C16H12O5/c1-7-6-9(17)12-13(14(7)18)15(19)8-4-3-5-10(21-2)11(8)16(12)20/h3-6,17-18H,1-2H3 |
InChI Key |
YTYGCAMPADDVCW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C(=C1O)C(=O)C3=C(C2=O)C(=CC=C3)OC)O |
Origin of Product |
United States |
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